molecular formula Lu B1217147 Lutétium CAS No. 7439-94-3

Lutétium

Numéro de catalogue: B1217147
Numéro CAS: 7439-94-3
Poids moléculaire: 174.967 g/mol
Clé InChI: OHSVLFRHMCKCQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

For updated SDS information please visit www. goodfellow. com
For updated SDS information please visit www. goodfellow. com.
Lutetium atom is a lanthanoid atom and a d-block element atom.
An element of the rare earth family of metals. It has the atomic symbol Lu, atomic number 71, and atomic weight 175.

Applications De Recherche Scientifique

Médecine nucléaire et radiopharmaceutiques thérapeutiques

Le lutétium-177 (177Lu) est un radionucléide essentiel utilisé en médecine nucléaire. Il a des applications à la fois diagnostiques et thérapeutiques :

Recherche et développement futurs

En résumé, le this compound joue un rôle essentiel en médecine nucléaire, en catalyse et en détermination de l'âge, avec des recherches en cours pour améliorer ses applications thérapeutiques. Ses propriétés uniques en font un élément précieux dans les domaines scientifiques et médicaux. 🌟

Mécanisme D'action

Target of Action

Lutetium (Lu), specifically in the form of Lutetium Lu 177 dotatate, primarily targets somatostatin receptors , with the highest affinity for subtype 2 somatostatin receptors (SSTR2) . These receptors are often overexpressed in certain types of tumors, such as gastroenteropancreatic neuroendocrine tumors (GEP-NETs) .

Mode of Action

Lutetium Lu 177 dotatate is a radiolabeled somatostatin analog . It works by binding to somatostatin receptors on the surface of tumor cells . Once bound, it enters the cell and releases radiation, damaging the tumor cells . This targeted approach allows for the specific destruction of tumor cells while minimizing damage to healthy cells .

Biochemical Pathways

The primary biochemical pathway involved in the action of Lutetium Lu 177 dotatate is the binding to somatostatin receptors, particularly SSTR2 . This binding triggers the internalization of the compound into the tumor cell, where it releases radiation that damages the cell . The specific biochemical changes within the cell following radiation damage are complex and can involve multiple pathways leading to cell death.

Pharmacokinetics

After intravenous administration, Lutetium Lu 177 dotatate has a mean maximum blood concentration of 6.58 ng/mL and a mean blood area under the curve (AUC) of 52.3 ng·h/mL . The compound demonstrates a lower whole-body retention, indicating a potentially lower risk for bone marrow toxicity . The recommended dosage is 7.4 GBq (200 mCi) every 6 weeks for up to 6 doses .

Result of Action

The primary result of Lutetium Lu 177 dotatate’s action is the damage and subsequent death of tumor cells . In clinical trials, treatment with Lutetium Lu 177 dotatate resulted in longer progression-free survival compared to patients receiving octreotide alone . There was also evidence of an overall survival benefit .

Action Environment

In the context of its use as a therapeutic agent, the environment within the body can influence its action. For example, co-administration of amino acids with Lutetium Lu 177 dotatate can increase the mean beta-phase blood clearance of the compound by 36% . Additionally, the presence of somatostatin receptors on the surface of tumor cells is a critical factor influencing the compound’s efficacy .

Propriétés

IUPAC Name

lutetium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Lu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSVLFRHMCKCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Lu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Lu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047746
Record name Lutetium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.9668 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Silvery white metal; [Merck Index] Soft and ductile metal; [Hawley]
Record name Lutetium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2138
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7439-94-3, 13598-44-2
Record name Lutetium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7439-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lutetium hydride (LuH3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13598-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lutetium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007439943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lutetium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lutetium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lutetium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUTETIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H0DOZ21UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are some notable spectroscopic properties of Lutetium?

A1: Lutetium compounds exhibit interesting spectroscopic properties. For instance, lutetium texaphyrin, a photosensitizer, displays a broad absorption band centered at 732 nm, making it suitable for photodynamic therapy (PDT) []. Researchers have investigated the electrochromic properties of lutetium diphthalocyanines using infrared, electronic, and electron spin resonance spectroscopy [].

Q2: How does the density of Lutetium in LYSO crystals affect their use in PET detectors?

A2: Lutetium yttrium oxyorthosilicate (LYSO) crystals are used in Positron Emission Tomography (PET) due to their desirable scintillation properties. The naturally occurring isotope 176Lu emits a consistent background radiation (BG) profile, impacting the LYSO crystal's performance. The intensity of the BG spectrum is directly related to the intrinsic radioactivity, which allows for a precise estimation of lutetium density within LYSO crystal samples []. This understanding enables the predictive assessment of system behaviors and the configuration of parameters in LYSO-based detectors.

Q3: What color changes occur in lutetium dihydride (LuH2) under pressure, and what might cause them?

A3: Lutetium dihydride (LuH2) exhibits pressure-induced color changes. At ambient pressure, it appears dark blue, transitioning to pink at approximately 2.2 GPa and bright red at around 4 GPa when compressed in a diamond anvil cell. This reversible phenomenon might be attributed to structural changes within the material under pressure [].

Q4: How does the inclusion of lutetium affect the properties of yttrium iron garnet films?

A4: Incorporating lutetium into yttrium iron garnet films influences their magnetic properties. Studies using Fe nuclear magnetic resonance (NMR) have revealed that lutetium cations tend to create antisite defects more readily than yttrium cations []. This information is crucial for understanding and optimizing the performance of these materials in various applications, including microwave devices and magnetic sensors.

Q5: Can lutetium be effectively incorporated into nanoparticles, and what applications does this enable?

A5: Yes, lutetium can be deposited onto nanoparticles using techniques like atomic layer deposition (ALD). Researchers have successfully coated titanium dioxide (TiO2) nanoparticles with lutetium oxide using ALD in a fluidized bed reactor []. This technique allows for precise control over the lutetium loading, enabling the production of nanoparticles for nuclear medical applications. Furthermore, lutetium doping can be used to synthesize larger core and core-shell upconversion nanoparticles (UCNs) with enhanced luminescence []. This has promising implications for various fields, including optical encoding, multiplexed biodetection, and bioimaging.

Q6: Are there any known catalytic applications of lutetium compounds?

A6: While the provided research papers do not focus on the catalytic properties of lutetium compounds, it is worth noting that lanthanides, including lutetium, are known to exhibit catalytic activity in certain reactions. Further research is needed to explore the full potential of lutetium-based catalysts.

Q7: How have computational methods been used to study lutetium-containing systems?

A7: Computational chemistry plays a crucial role in understanding the behavior of lutetium-containing systems. For example, density functional theory (DFT) calculations have been employed to investigate the electronic structure and properties of lutetium tetraphenylporphyrin []. These calculations provide valuable insights into the electronic structure and bonding characteristics of such complexes. Moreover, DFT calculations have been crucial in studying the ternary phase diagram of nitrogen-doped lutetium hydrides, revealing a novel lutetium hydride structure (HLu2) and its potential for superconductivity [].

Q8: How do structural modifications of lutetium complexes affect their properties and applications?

A8: Structural modifications of lutetium complexes can significantly impact their properties. For example, introducing crown ether substituents to double-decker lutetium(III) diphthalocyanine influences its electrochemical and spectroscopic characteristics []. These modifications could be leveraged to fine-tune the properties of lutetium complexes for specific applications.

Q9: How does the stability of lutetium complexes vary under different conditions, and what strategies can be employed to improve their stability?

A9: The stability of lutetium complexes depends on the specific ligands and environmental conditions. For instance, lutetium(III) acetate tetrahydrate undergoes thermal decomposition, forming anhydrous acetate at 60°C and lutetium oxide at higher temperatures []. Formulating lutetium complexes with appropriate stabilizing agents or encapsulating them within protective matrices could enhance their stability.

Q10: What safety considerations should be taken into account when working with lutetium and its compounds?

A10: While lutetium is not considered highly toxic, handling any chemical substance requires appropriate safety precautions. Researchers should consult relevant safety data sheets and follow established laboratory safety protocols when working with lutetium and its compounds.

Q11: What are the applications of lutetium-177 in Peptide Receptor Radionuclide Therapy (PRRT)?

A11: Lutetium-177 (177Lu) is a radioisotope used in PRRT, particularly for treating neuroendocrine tumors (NETs). 177Lu-labeled somatostatin analogues, such as DOTATOC and DOTA-LM3, have demonstrated promising results in targeting and delivering therapeutic radiation to tumors expressing somatostatin receptors [].

Q12: How does the “tumor sink effect” influence the efficacy and toxicity of lutetium-177-PSMA-617 radioligand therapy in patients with mCRPC?

A12: The “tumor sink effect” refers to the phenomenon where a large tumor mass absorbs a significant portion of a radiopharmaceutical, potentially reducing uptake in healthy organs and influencing both treatment efficacy and toxicity. This effect has been observed with prostate-specific membrane antigen (PSMA)-targeted radiopharmaceuticals in patients with metastatic castration-resistant prostate cancer (mCRPC). Studies have shown an inverse correlation between changes in total lesional PSMA (tumor burden) and the uptake of the radiopharmaceutical in organs like the parotid glands and spleen, suggesting a tumor sink effect []. This finding highlights the importance of considering tumor burden when determining lutetium-177-PSMA-617 activities to optimize the therapy's efficacy/toxicity ratio.

Q13: How effective is lutetium-177 octreotate in managing hypoglycemia associated with malignant insulinoma?

A13: Lutetium-177 octreotate has emerged as a potential treatment option for managing severe hypoglycemia in patients with inoperable malignant insulinoma, a tumor that secretes excess insulin []. Case studies have reported successful normoglycemia and tumor regression after administering lutetium-177 octreotate in patients who were unresponsive to conventional therapies. These findings suggest its potential for improving glycemic control and tumor response in this challenging patient population.

Q14: What is the mechanism of action of motexafin lutetium (MLu) in photodynamic therapy (PDT) for atherosclerosis, and what are the downstream cellular effects?

A14: Motexafin lutetium (MLu, Antrin) is a photosensitizer that selectively accumulates in atherosclerotic plaque []. Upon activation by far-red light, MLu produces cytotoxic singlet oxygen, which leads to several downstream effects, including: * Induction of apoptosis: Singlet oxygen generated by MLu-mediated PDT triggers apoptosis (programmed cell death) in macrophages and smooth muscle cells, effectively reducing plaque cellularity [, ]. * Plaque reduction: By inducing cell death and potentially modulating plaque composition, MLu-PDT has shown promise in preclinical studies for reducing atherosclerotic plaque burden [].

Q15: How does the timing of Mitomycin C administration relative to lutetium texaphyrin photodynamic therapy affect the treatment response in tumor models?

A15: Combining lutetium texaphyrin photodynamic therapy (PDT) with Mitomycin C (MMC), a hypoxia-enhanced drug, can significantly impact tumor response. Studies in RIF-1 tumor-bearing mice demonstrated that administering MMC before PDT resulted in a more pronounced anti-tumor effect compared to MMC alone or PDT alone []. Specifically, giving MMC prior to PDT led to a longer median tumor regrowth time, highlighting the importance of treatment sequencing in maximizing therapeutic efficacy.

Q16: What are the potential long-term effects and toxicities associated with lutetium-based therapies?

A16: As with any medical treatment, lutetium-based therapies may carry potential risks and side effects. The specific concerns can vary depending on the type of lutetium compound used, the dosage, and the individual patient's health status. For instance, lutetium-177 therapy can lead to a decrease in blood cell counts, which is usually temporary but requires monitoring []. Patients receiving lutetium-177 treatment should be closely monitored for potential delayed side effects, and further research is needed to fully understand the long-term impact of these therapies.

Q17: How do the properties of different lutetium-labeled somatostatin analogues, such as DOTATOC and DOTA-LM3, affect their targeting ability?

A17: Lutetium-labeled somatostatin analogues, including DOTATOC and DOTA-LM3, are designed to target tumors expressing somatostatin receptors []. The choice of the specific analogue can influence targeting efficacy due to differences in their binding affinity for somatostatin receptor subtypes. The agonist DOTATOC and the antagonist DOTA-LM3 exhibit variations in their tumor uptake and biodistribution, underscoring the importance of careful selection based on the tumor's receptor profile.

Q18: What analytical techniques are employed to determine lutetium concentrations in various samples?

A18: Several analytical methods are used to determine lutetium concentrations, including:

    Q19: How can isotope dilution analysis be applied for the absolute quantification of peptides using lutetium labeling and nanoHPLC-ICP-IDMS?

    A19: Isotope dilution analysis (IDA) combined with lutetium labeling and nano-high performance liquid chromatography-inductively coupled plasma mass spectrometry (nanoHPLC-ICP-MS) provides a powerful approach for accurate absolute peptide quantification []. The method involves labeling peptides with lutetium diethylenetriamine pentaacetic acid (Lu-DTPA), separating the labeled peptides using nanoHPLC, and subsequently quantifying them using ICP-MS. By adding a known amount of a 176Lu-labeled spike to the column effluent, the isotopic ratio of lutetium in the sample can be precisely determined, enabling the absolute quantification of the target peptide.

    Q20: How does the intrinsic radiation of Lutetium-176 (176Lu) affect the performance of lutetium-based scintillators, and what methods are used to analyze its energy spectrum?

    A20: Lutetium-based scintillators, despite their favorable properties, face challenges due to the intrinsic radiation of the naturally occurring isotope 176Lu. This radiation contributes to background noise in applications like radiation detection. To understand and mitigate this, researchers have developed methods to analyze the energy spectrum of 176Lu intrinsic radiation (IRL) []. One approach involves a discrete convolution-based method, which considers various photon interactions with matter (e.g., photoelectric effect, Compton scattering) to simulate the complex IRL spectrum accurately.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.